1-Bromodibenzofuran

Organic synthesis methodology Process chemistry Dibenzofuran functionalization

Synthesis of high-performance OLED hole-transport layers requires precise isomer control. Standard 2-bromo isomer cannot replicate the electronic profile of 1-substituted dibenzofuran. - **Critical application**: Key building block for T1DBFBP HTL achieving 30,000h LT50 at 1000 cd/m² (EQE >20%). - **Supply advantage**: Multi-kg non-Pd route available (CN115677637B), eliminates noble metal costs. - **Quality control**: ≥98% (GC) ensures consistent coupling efficiency.

Molecular Formula C12H7BrO
Molecular Weight 247.09 g/mol
CAS No. 103456-35-5
Cat. No. B008490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromodibenzofuran
CAS103456-35-5
SynonymsBROMODIBENZOFURAN
Molecular FormulaC12H7BrO
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br
InChIInChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
InChIKeyWUYYVOWEBMOELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromodibenzofuran: Position-Specific Building Block


1-Bromodibenzofuran (CAS 103456-35-5; synonym 50548-45-3) is a mono-brominated heterocyclic aromatic compound belonging to the dibenzofuran family, with the molecular formula C₁₂H₇BrO and a molecular weight of 247.09 g/mol [1]. It features a bromine atom substituted specifically at the 1-position of the fused tricyclic dibenzofuran scaffold, distinguishing it from the more commonly encountered 2-bromodibenzofuran isomer [2]. The compound is a solid at ambient temperature with a melting point of 67 °C, a predicted boiling point of 343.8 ± 15.0 °C, and a computed density of 1.577 g/cm³ [3]. As a critical synthetic intermediate, 1-bromodibenzofuran is primarily used as a starting material for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to construct functionalized dibenzofuran-containing materials for organic light-emitting diodes (OLEDs), pharmaceutical scaffolds, and agrochemical agents [4].

Position-specific building block for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
1-bromo substitution enables precise functionalization not achievable with the more common 2-isomer.
OLED hole-transport layer synthesis for commercial TADF display materials.
The 1-position-derived architecture supports extended device lifetimes critical for industrial applications.
Scalable multi-step synthesis via noble-metal-free routes for kilogram-scale supply.
Dedicated synthetic pathways avoid palladium catalysts and cryogenic conditions for cost-efficient sourcing.

Why 1-Bromodibenzofuran Is Not Interchangeable


The position of the bromine atom on the dibenzofuran core is not a trivial structural variation—it fundamentally alters the electronic structure, reactivity, and ultimate device or biological performance of downstream products. First-principles DFT calculations demonstrate that each mono-brominated dibenzofuran isomer (1-, 2-, 3-, and 4-BDBF) exhibits distinct hole and electron reorganization energies, frontier molecular orbital energies, and bandgaps, directly influencing charge-transport behavior in organic electronic devices . In OLED applications, the 1-position-substituted hole-transport material T1DBFBP achieves an operational lifetime (LT₅₀) of 30,000 hours at 1000 cd/m²—a performance level that positional isomers cannot replicate without the specific electronic and steric profile conferred by the 1-substitution pattern [1]. Furthermore, electrophilic bromination of dibenzofuran proceeds with strong positional selectivity, preferentially yielding the 2-isomer; the 1-bromo isomer is not accessible via direct bromination and requires dedicated multi-step synthetic routes [2]. These differences in synthetic origin, electronic properties, and application-specific performance mean that substituting 1-bromodibenzofuran with a different positional isomer introduces uncontrolled variables that can compromise reaction selectivity, material quality, and device lifetime.

1
Isomer substitution alters electronic performance

1-, 2-, 3-, and 4-bromodibenzofuran exhibit distinct reorganization energies and bandgaps. The 2-isomer cannot replicate the charge-transport profile that enables the 1-isomer's reported 30,000-hour OLED device lifetime.

2
Direct bromination inaccessibility limits supply options

Electrophilic bromination of dibenzofuran yields the 2-isomer as the primary product. 1-Bromodibenzofuran is not accessible via this route and requires dedicated multi-step synthesis, making it a specialty positional isomer that cannot be casually replaced by the commodity 2-isomer.

3
Reaction selectivity and material quality may shift

Using a different positional isomer in cross-coupling workflows can introduce uncontrolled variables in steric and electronic profiles, potentially compromising coupling efficiency and final product purity.

1-Bromodibenzofuran: Quantitative Differentiation Evidence


Synthetic Route Efficiency: Noble-Metal-Free vs. Prior Routes

The patented CN115677637B method produces 1-bromodibenzofuran in three steps from o-dihalides, achieving a cumulative total yield of ~47% (Example 1: step 1 at 78%, step 2 at 72%, step 3 at 83%) without using any noble metal catalyst and without cryogenic conditions [1]. In direct comparison, prior Method 1 (WO2015169412) achieves a higher total yield of 72% but requires bis-triphenylphosphine palladium dichloride as catalyst and boron tribromide, a reagent with strong vapor toxicity and equipment-corrosive hydrogen bromide byproducts [1]. Prior Method 2 (CN201910287861.5) yields 47% total over four steps, but necessitates a lithiation reaction at −78 °C under nitrogen protection, making industrial scale-up impractical [1]. The new method uses commercially available o-dihalides, avoids all noble metals, operates at 90–110 °C throughout, and employs only L-proline/CuI as the catalytic system with phosphorus tribromide as brominating agent, thereby reducing both reagent cost and process hazard profile [1].

Synthetic Route Efficiency
Head-to-head comparison
3 steps, ~47% total yield, no noble metals, 90–110 °C
Supports scalable, cost-efficient procurement without palladium waste or cryogenic equipment.
Compared to Pd-catalyzed route (72% yield, uses BBr₃) and cryogenic lithiation route (47% yield, 4 steps).
Organic synthesis methodology Process chemistry Dibenzofuran functionalization

Charge Transport: Hole Reorganization Energy vs. Isomers

A first-principles DFT study (B3LYP/6-311++G(d,p)) systematically compared hole and electron reorganization energies across all four mono-brominated dibenzofuran isomers . While 4-BDBF exhibited the lowest hole reorganization energy among all DBF configurations at 0.229 eV, and 3-BDBF showed the lowest electron reorganization energy at 0.226 eV, 1-BDBF (1-bromodibenzofuran) displayed a distinct energy profile that places it within the narrow reorganization energy range characteristic of brominated DBFs . All brominated structures were determined to have narrower bandgaps than the parent (unsubstituted) dibenzofuran, confirming that bromination itself is beneficial for charge-transport applications regardless of position . Critically, the reorganization energy differences between the four isomers—though numerically small in absolute eV terms—translate into measurable differences in charge-carrier mobility when the isomers are incorporated into polymeric or small-molecule semiconducting materials .

Hole Reorganization Energy
Data to verify
Distinct profile among 1-/2-/3-/4-BDBF
Reorganization energy and bandgap position 1-BDBF within a narrow range that may affect charge-transport material design.
DFT at B3LYP/6-311++G(d,p); absolute 1-BDBF value not individually highlighted in source.
Organic electronics Charge transport Density functional theory Hole reorganization energy

OLED Device Lifetime: T1DBFBP vs. Positional Isomers

A systematic study of four dibenzofuran-end-capped hole-transporters (TnDBFBP, n = 1–4) revealed that the substitution position of the dibenzofuran moiety dramatically impacts OLED operational stability [1]. The 1-position derivative T1DBFBP enabled green thermally activated delayed fluorescence (TADF) OLEDs with an external quantum efficiency (EQE) exceeding 20% and an operational lifetime (LT₅₀, time to 50% initial luminance) of 30,000 hours at a practical brightness of 1000 cd/m² [1]. The entire TnDBFBP series exhibited a high glass transition temperature (Tg) of ~149 °C and a triplet energy (Eₜ) of ~2.9 eV; however, the 1-position isomer uniquely delivered the superior device lifetime, placing it among the best-reported hole-transport layers for TADF OLEDs [1]. The 1-substitution pattern thus provides an optimal balance of thermal stability, energy-level alignment, and charge-transport kinetics that the 2-, 3-, and 4-position congeners do not match [1].

OLED Device Lifetime
Head-to-head comparison
LT₅₀ = 30,000 h at 1000 cd/m², EQE > 20%
The 1-position-derived T1DBFBP delivers a device lifetime benchmark not matched by 2-, 3-, or 4-substituted analogs.
Green TADF OLED; Tg ~149 °C, Eₜ ~2.9 eV across the series.
OLED TADF Hole-transport layer Device lifetime External quantum efficiency

Synthetic Accessibility: Direct Bromination Inaccessibility

Under standard electrophilic bromination conditions, dibenzofuran undergoes substitution with strong positional selectivity. The chlorination (and, by analogy, bromination) trend follows the order: dibenzofuran → 2-monobromodibenzofuran → 2,8-dibromodibenzofuran → 2,8,9-tribromodibenzofuran → 1,2,8,9-tetrabromodibenzofuran [1]. The 1-position is only brominated after the 2-, 8-, and 9-positions have been occupied, meaning that 1-bromodibenzofuran cannot be isolated as a pure mono-brominated product from direct electrophilic bromination of the parent dibenzofuran [1]. Instead, the 1-bromo isomer must be synthesized via dedicated multi-step routes such as the Ullmann/DDQ/PBr₃ sequence disclosed in CN115677637B [2], or via lithiation/bromination sequences that require cryogenic temperature control [2]. This synthetic inaccessibility directly explains why 2-bromodibenzofuran is more common and less expensive, while 1-bromodibenzofuran commands a premium and must be sourced from suppliers with specialized synthetic capabilities [2].

Direct Bromination Inaccessibility
Class-level inference
1-position not accessible via direct electrophilic bromination
Explains the premium and supply complexity of 1-BrDBF vs. commodity 2-BrDBF.
Substitution order: 2- → 2,8- → 2,8,9- → 1,2,8,9-bromodibenzofuran.
Electrophilic aromatic substitution Regioselectivity Bromination Dibenzofuran

Procurement Purity: Batch-Verified Specifications

1-Bromodibenzofuran is commercially available from multiple reputable suppliers with standardized purity specifications. TCI Chemicals lists the product with a purity specification of >98.0% (GC), a melting point range of 65.0–69.0 °C, and an appearance of white-to-gray-to-brown powder or crystal . An independent Certificate of Analysis from Adamas (Titan Scientific, batch P1477996) reports an actual measured purity of 99.07% against a specification of 98%, with NMR confirmation of structural identity . Select specialty suppliers offer purity levels exceeding 99% for applications requiring higher stringency . In contrast, 2-bromodibenzofuran (CAS 86-76-0) is more widely cataloged as a commodity laboratory chemical, and its availability from coal tar/coal gas generation pathways introduces potential polyhalogenated impurity profiles not present in the synthetically derived 1-isomer [1].

Batch-Verified Specifications
Cross-study comparable
Purity >98.0% (GC); batch-verified 99.07%, NMR confirmed
Documented purity and identity reduce catalyst-poisoning risk in cross-couplings and support device-performance consistency.
CoA data from TCI, Adamas/Titan; mp 65.0–69.0 °C.
Analytical purity Quality control GC assay Procurement specification

1-Bromodibenzofuran: Validated Application Scenarios


Hole-Transport Layer Synthesis for TADF OLEDs

When designing hole-transport layer (HTL) materials for commercial green TADF OLED displays requiring operational lifetimes exceeding 20,000 hours at 1000 cd/m², 1-bromodibenzofuran is the preferred precursor. The 1-position-derived T1DBFBP achieves an LT₅₀ of 30,000 hours with EQE > 20%, a performance benchmark that 2-, 3-, and 4-position congeners do not match [1]. The thermal robustness (Tg ~149 °C) and high triplet energy (~2.9 eV) of the 1-substituted architecture ensure compatibility with vacuum-deposition OLED fabrication processes. Procurement teams should specify 1-bromodibenzofuran with purity ≥98% (GC) to ensure consistent cross-coupling efficiency in the synthesis of T1DBFBP and related 1-dibenzofuranyl-amine derivatives .

Scalable Noble-Metal-Free Synthesis Route

For contract manufacturing organizations (CMOs) or in-house process chemistry groups seeking to produce 1-bromodibenzofuran at multi-kilogram scale without the cost and waste-disposal burden of palladium catalysts, the three-step Ullmann/DDQ/PBr₃ protocol disclosed in CN115677637B provides a validated alternative to the prior Pd-catalyzed route (WO2015169412) [2]. The CN115677637B method operates entirely at 90–110 °C with commercially available o-dihalides, CuI/L-proline, DDQ, and phosphorus tribromide, eliminating the need for cryogenic lithiation equipment. While the total yield (~47%) is lower than the Pd-catalyzed route (72%), the elimination of noble metal costs and BBr₃ hazard mitigation can make this route economically preferable depending on palladium market pricing and local environmental regulations [2].

1-Substituted Pharmaceutical Intermediates

In medicinal chemistry programs where the dibenzofuran scaffold must be functionalized exclusively at the 1-position—for example, to access kinase inhibitor scaffolds or antiviral agents that require precise spatial orientation of substituents—1-bromodibenzofuran is the mandatory starting material [3]. The 1-position bromine serves as a reactive handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling introduction of aryl, heteroaryl, or amine groups at a position that cannot be accessed via direct electrophilic substitution of dibenzofuran [4]. Researchers should verify the bromine position by NMR (distinct coupling patterns for the 1-substituted isomer) and confirm purity by GC (>98%) before committing the intermediate to multi-step synthetic sequences where positional isomer contamination would generate inseparable byproducts .

Computational Donor–Acceptor Polymer Design

For computational chemists and materials scientists using DFT-guided design of donor–acceptor copolymers for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), the first-principles reorganization energy data for mono-brominated dibenzofuran isomers provide a quantitative basis for monomer selection . The narrow bandgap and distinct hole/electron reorganization energy profile of 1-BDBF, as computed at the B3LYP/6-311++G(d,p) level, can be matched to specific polymer backbone designs where the 1-position connectivity yields the desired frontier orbital alignment. Incorporating 1-bromodibenzofuran as the monomer building block enables precise control over the polymer's electronic structure that would be altered if 2-, 3-, or 4-BDBF were substituted .

Application
Selection Property
Validation Focus
TADF OLED hole-transport layer synthesis
1-position-specific architecture for extended device lifetime
Verify purity ≥98% (GC) and confirm bromine position by NMR for consistent cross-coupling
Scalable noble-metal-free production
Ullmann/DDQ/PBr₃ multi-step route availability
Evaluate total yield vs. palladium cost and hazardous reagent mitigation for supply planning
1-substituted pharmaceutical intermediate
Mandatory 1-position handle for Pd-catalyzed couplings
Confirm positional identity by NMR to avoid inseparable byproduct formation in multi-step sequences
DFT-guided donor–acceptor polymer design
Distinct reorganization energy and bandgap profile
Cross-reference computed electronic parameters with target polymer backbone for orbital alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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